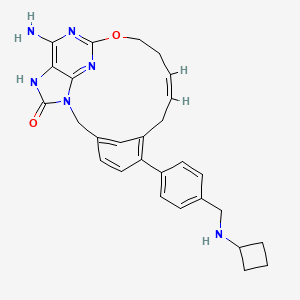

TLR7 agonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H30N6O2 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(9Z)-16-amino-6-[4-[(cyclobutylamino)methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C28H30N6O2/c29-25-24-26-33-27(32-25)36-14-3-1-2-5-21-15-19(17-34(26)28(35)31-24)10-13-23(21)20-11-8-18(9-12-20)16-30-22-6-4-7-22/h1-2,8-13,15,22,30H,3-7,14,16-17H2,(H,31,35)(H2,29,32,33)/b2-1- |

InChI Key |

RSKKEEYEOIEMPA-UPHRSURJSA-N |

Isomeric SMILES |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4C/C=C\CCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Canonical SMILES |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4CC=CCCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and synthesis of TLR7 agonist 5

An In-depth Technical Guide on the Discovery and Synthesis of TLR7 Agonist 5

Abstract

Toll-like receptor 7 (TLR7) has emerged as a critical target in immuno-oncology due to its role in activating the innate immune system.[1][2] Activation of TLR7, an endosomal receptor, by small-molecule agonists triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, ultimately bridging the innate and adaptive immune responses to combat tumors.[2][3][4] This guide details the discovery, synthesis, and characterization of a novel and potent TLR7 agonist, herein referred to as "this compound" (also identified as compound 5). This imidazoquinoline derivative demonstrates high potency, selectivity, and significant antitumor activity, particularly when used in combination with checkpoint inhibitors. This document provides a comprehensive overview of its biological activity, the underlying signaling pathways, and detailed experimental protocols for its synthesis and evaluation, intended for researchers and professionals in drug development.

Discovery and Rationale

The development of this compound was driven by the need for potent and selective immune-stimulating agents for cancer immunotherapy. The initial focus of many research efforts was on imidazoquinoline scaffolds, which are known to activate TLR7. The design of compound 5 involved the strategic incorporation of a cyclobutyl benzylamine group into the imidazoquinoline core, a modification based on structure-activity relationship (SAR) studies from a separate series of agonists aimed at enhancing potency. This modification resulted in a compound with significantly improved activity in human TLR7 reporter assays compared to its predecessors. A key structural feature, confirmed by single-crystal X-ray analysis, is an intramolecular hydrogen bond between the N-H at the C-7 position and the oxygen of a methoxy group, which may contribute to its high affinity and specific activity.

Synthesis of this compound

The synthesis of imidazoquinoline-based TLR7 agonists like compound 5 generally follows a multi-step process involving the construction of the core heterocyclic system followed by functionalization. While the exact proprietary synthesis scheme for compound 5 is not fully public, a representative synthesis based on published methods for similar compounds is described below.

General Synthetic Protocol:

-

Condensation: The synthesis typically begins with the condensation of a substituted aniline with an appropriate carboxylic acid or its derivative to form an amide intermediate. For imidazoquinolines, this often involves a reaction to build the quinoline core first.

-

Cyclization: The intermediate undergoes cyclization to form the imidazo[4,5-c]quinoline ring system. This can be achieved through various methods, often involving heating with a condensing agent.

-

Functionalization: The core structure is then functionalized. For compound 5, this involves the introduction of the key cyclobutyl benzylamine moiety. This is often achieved via N-alkylation or reductive amination protocols. For instance, a precursor with a suitable leaving group can be reacted with the cyclobutyl benzylamine to yield the final product.

-

Purification: The final compound is purified using standard techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.

Biological Activity and Characterization

This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, safety profile, and efficacy.

Data Presentation

The quantitative data for this compound are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity

| Assay | Species | EC₅₀ | Selectivity vs. TLR8 | Reference |

|---|---|---|---|---|

| TLR7 Reporter Assay | Human | ~4 nM | >1,250-fold | |

| TLR7 Reporter Assay | Mouse | ~12 nM | N/A |

| TLR8 Reporter Assay | Human | >5,000 nM | N/A | |

Table 2: In Vitro Cytokine Induction Profile

| Assay System | Induced Cytokines | Observations | Reference |

|---|---|---|---|

| Human Whole Blood | IL-6, TNFα, IFNα, IP-10, IL-1β, IL-10 | Significant induction of multiple pro-inflammatory cytokines. |

| Mouse Whole Blood | IL-6, TNFα, IFNα, IP-10 | Potent induction of key cytokines involved in anti-tumor immunity. | |

Table 3: ADME and Safety Profile

| Parameter | Result | Implication | Reference |

|---|---|---|---|

| Metabolic Stability | Low (in human and mouse microsomes) | Poor metabolic stability, likely due to the lipophilic cyclobutyl amine group. | |

| Cytotoxicity (T-cells) | Low | Possesses a reasonably safe profile against T-cells. |

| CYP and hERG Inhibition | Micromolar | Low potential for drug-drug interactions or cardiotoxicity at therapeutic concentrations. | |

Mechanism of Action: The TLR7 Signaling Pathway

TLR7 is an endosomal receptor primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to an agonist such as compound 5, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates the formation of a "Myddosome" complex with IRAK (Interleukin-1 Receptor-Associated Kinase) family members, IRAK4 and IRAK1.

This complex then activates TRAF6 (TNF Receptor-Associated Factor 6), which in turn activates two major downstream pathways:

-

NF-κB Pathway: Leads to the transcription and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: Leads to the production of type I interferons (IFN-α/β), which are crucial for antiviral and antitumor responses.

The coordinated release of these cytokines activates a broad immune response, enhancing antigen presentation and promoting the development of adaptive immunity against cancer cells.

Caption: TLR7 MyD88-dependent signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: TLR7 Reporter Gene Assay

-

Objective: To determine the in vitro potency (EC₅₀) of compound 5 on human and mouse TLR7.

-

Cell Line: HEK293 cells stably co-transfected with the human or mouse TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Procedure:

-

Seed the HEK-TLR7 reporter cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Remove the culture medium from the cells and add the compound dilutions. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Collect the supernatant and measure SEAP activity using a chemiluminescent substrate (e.g., Quanti-Blue™).

-

Read the luminescence on a plate reader.

-

Calculate EC₅₀ values by plotting the dose-response curve using non-linear regression analysis.

-

Protocol 2: Whole Blood Cytokine Release Assay

-

Objective: To measure the induction of cytokines by this compound in a complex biological matrix.

-

Sample: Freshly drawn human or mouse whole blood collected in heparinized tubes.

-

Procedure:

-

Dilute whole blood 1:1 with RPMI 1640 medium.

-

Add 200 µL of the diluted blood to each well of a 96-well plate.

-

Add various concentrations of this compound to the wells. Use LPS as a positive control and medium as a negative control.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Centrifuge the plate to pellet the cells and collect the plasma supernatant.

-

Analyze cytokine levels (e.g., TNF-α, IFN-α, IL-6, IP-10) in the supernatant using a multiplex immunoassay kit (e.g., Luminex) or individual ELISAs.

-

Protocol 3: Microsomal Stability Assay

-

Objective: To assess the metabolic stability of the compound in liver microsomes.

-

Reagents: Human or mouse liver microsomes, NADPH regenerating system, and this compound.

-

Procedure:

-

Pre-warm a solution of liver microsomes and the test compound in a phosphate buffer (pH 7.4) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins and analyze the supernatant.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the peak area ratio against time.

-

In Vivo Efficacy in a Syngeneic Tumor Model

The antitumor activity of this compound was evaluated in a CT-26 colon carcinoma model, both as a monotherapy and in combination with an anti-PD1 antibody. The combination therapy demonstrated strong synergistic antitumor activity, leading to complete tumor regression in 8 out of 10 mice. This highlights the potential of TLR7 agonists to turn immunologically "cold" tumors "hot," thereby enhancing the efficacy of checkpoint inhibitors.

Caption: Workflow for in vivo antitumor efficacy study.

Conclusion

This compound is a highly potent and selective small molecule that effectively activates the TLR7 signaling pathway, leading to robust cytokine induction and powerful anti-tumor immune responses. While its metabolic stability presents a challenge that may require further optimization, its profound synergistic effect with checkpoint blockade inhibitors in preclinical models provides a strong rationale for the continued development of this chemotype. The data and protocols presented in this guide offer a comprehensive resource for researchers working to harness the therapeutic potential of TLR7 activation in immuno-oncology.

References

- 1. Discovery and Evaluation of TLR-Targeted Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

Core Structure-Activity Relationships of Imidazoquinoline TLR7 Agonists

An In-depth Technical Guide on the Structure-Activity Relationship of Imidazoquinoline-Based TLR7 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists. It delves into the critical chemical modifications that influence their potency and selectivity, details the underlying signaling pathways, and outlines key experimental protocols for their evaluation.

The imidazoquinoline scaffold is a cornerstone for the design of potent TLR7 agonists. Extensive research has elucidated the impact of substitutions at various positions on the molecule's activity. The 4-amino group on the quinoline ring is essential for activity, and its removal or replacement leads to a significant loss of potency.[1][2][3] Modifications of the imidazole ring and the C2 and N1 positions have been key areas of exploration to modulate agonist activity.

Key Structural Modifications and Their Effects:

-

C4 Position: The primary amino group at the C4 position is critical for TLR7 agonism.[2][4] Its replacement with chloro, hydroxyl, or phenyl groups, or even its complete removal, results in inactive compounds.

-

Imidazole Ring: The integrity of the imidazole ring is crucial. Its replacement with a triazole or cyclic urea leads to a complete loss of activity.

-

C2 Position: The substituent at the C2 position significantly influences potency. A systematic exploration of C2-alkyl substituents has shown a clear relationship between the alkyl chain length and TLR7 agonistic activity, with an n-butyl group being optimal for activity. The introduction of unsaturation, such as in n-butylene and n-butylyne analogs, decreases potency.

-

N1 Position: The N1 position is highly amenable to modification to fine-tune activity and selectivity. An N1-benzyl substituent is generally preferred over a phenyl group. Transposition of the N1 and C2 substituents has led to the identification of extremely potent TLR7 agonists.

-

C7 Position: The C7 position on the quinoline ring has been less explored but shows promise for modification. Electron-donating groups at this position tend to result in stronger TLR7/8 activation compared to electron-withdrawing groups.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on imidazoquinoline-based TLR7 agonists, highlighting the impact of different substituents on their potency, typically measured as the half-maximal effective concentration (EC50) in human TLR7 (hTLR7) reporter assays.

Table 1: Effect of C2-Alkyl Chain Length on hTLR7 Agonist Potency

| Compound | C2 Substituent | hTLR7 EC50 (nM) |

| Analog 1 | Methyl | >1000 |

| Analog 2 | Ethyl | 350 |

| 31 | n-Butyl | 59 |

| Analog 4 | n-Pentyl | 120 |

| Analog 5 | n-Hexyl | 250 |

Data synthesized from multiple sources indicating a trend where a C2-n-butyl group is optimal for TLR7 activity.

Table 2: Influence of N1 and C2 Substituents on hTLR7 Activity

| Compound | N1 Substituent | C2 Substituent | hTLR7 EC50 (nM) |

| 3 (Gardiquimod) | Isobutyl | Hydroxymethyl | ~100-500 |

| 33d | Benzyl | n-Butyl | 358 |

| 36 | n-Butyl | Benzyl | 8.6 |

| Hybrid-2 | (4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl | Phenyl | 2.5 ng/mL |

| R848 (Resiquimod) | 2-methoxyethyl | 4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl | ~66.6 ng/mL |

This table illustrates the significant impact of both N1 and C2 substituents on potency, with compound 36 showing exceptionally high activity due to the transposition of these groups.

Table 3: Effect of C7 Substitutions on TLR7/8 Activity

| Compound | C7 Substituent | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |

| Parent | H | 0.2 | 1.1 |

| 5 | OMe | 0.1 | 0.3 |

| 8 | F | 0.3 | 0.8 |

| 14 | CN | 0.05 | >100 |

Data from this table suggests that substitutions at the C7 position can modulate both potency and selectivity between TLR7 and TLR8.

TLR7 Signaling Pathway

Activation of TLR7, located in the endosomal compartment of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, initiates a signaling cascade that bridges the innate and adaptive immune responses. The primary signaling pathway is dependent on the adaptor protein MyD88.

Caption: TLR7 signaling pathway initiated by agonist binding.

Upon agonist binding, TLR7 recruits MyD88, which in turn recruits and activates IRAK4 and IRAK1. This leads to the activation of TRAF6, which then activates the TAK1 complex. TAK1 subsequently activates two major downstream pathways: the IKK complex, leading to the activation of the transcription factor NF-κB, and the MAPK pathway. Translocation of NF-κB to the nucleus and activation of the MAPK pathway result in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).

Experimental Protocols

The evaluation of TLR7 agonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and immunological effects.

TLR7 Reporter Gene Assay

This assay is commonly used for the initial screening and determination of the potency (EC50) of TLR7 agonists.

Principle: HEK293 cells are stably transfected to express human or murine TLR7 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. Activation of TLR7 by an agonist leads to the activation of NF-κB and subsequent expression and secretion of SEAP, which can be quantified colorimetrically.

Methodology:

-

Cell Culture: HEK-Blue™ hTLR7 cells are cultured in DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and selection antibiotics.

-

Assay Setup: Cells are seeded in 96-well plates at a specific density (e.g., 1.6-5 x 10^5 cells/mL).

-

Compound Treatment: A serial dilution of the test compounds is added to the wells. A known TLR7 agonist (e.g., R848) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: A substrate for SEAP (e.g., QUANTI-Blue™) is added to the cell culture supernatant. The color change, which is proportional to the SEAP activity, is measured using a spectrophotometer at 620-655 nm.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Cytokine Induction Assay in Human PBMCs

This assay assesses the ability of TLR7 agonists to induce the production of key immunomodulatory cytokines in primary human immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs), which contain various immune cell types including pDCs and B cells, are stimulated with the TLR7 agonist. The levels of secreted cytokines in the cell culture supernatant are then quantified.

Methodology:

-

PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque™).

-

Cell Culture and Stimulation: PBMCs are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL in complete RPMI-1640 medium. The cells are then treated with various concentrations of the TLR7 agonist.

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

Cytokine Quantification: The concentrations of cytokines such as IFN-α, TNF-α, IL-6, and IL-12 in the supernatants are measured using specific ELISAs or multiplex bead-based assays (e.g., Luminex).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel TLR7 agonists.

Caption: A typical workflow for TLR7 agonist development.

This comprehensive guide provides a foundational understanding of the structure-activity relationships of imidazoquinoline-based TLR7 agonists, the molecular mechanisms they trigger, and the experimental approaches used to evaluate them. This information is critical for the rational design and development of novel immunomodulatory therapeutics targeting TLR7.

References

- 1. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]

- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Nexus: A Technical Guide to the Function of TLR7 Agonists in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, acting as a sentinel for viral single-stranded RNA (ssRNA).[1] Its activation triggers a cascade of signaling events that initiate a robust immune response, bridging the gap between innate and adaptive immunity.[2][3] Small molecule agonists of TLR7 have garnered significant interest as potential therapeutics for a range of applications, including as vaccine adjuvants and for the treatment of viral infections and cancer.[4][5] This technical guide provides an in-depth exploration of the biological function of a representative TLR7 agonist, herein referred to as "TLR7 agonist 5," focusing on its role in innate immunity. For the purpose of this guide, we will draw upon data from well-characterized TLR7 agonists such as imiquimod and resiquimod (R848) to illustrate the core biological principles.

TLR7 Signaling Pathway

Upon binding of a TLR7 agonist, the receptor undergoes a conformational change, initiating a downstream signaling cascade primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, which orchestrate the expression of a wide array of pro-inflammatory cytokines and type I interferons (IFNs).

Cellular Responses to this compound

The primary responders to TLR7 agonists are plasmacytoid dendritic cells (pDCs), which are potent producers of type I IFNs. Other immune cells, including B cells, monocytes, and macrophages, also express TLR7 and contribute to the overall immune response.

Quantitative Data on Cytokine Production

The activation of innate immune cells by TLR7 agonists leads to the production of a variety of cytokines. The following tables summarize representative quantitative data on cytokine induction by well-characterized TLR7 agonists in different cell types.

Table 1: In Vitro Cytokine Induction in Human PBMCs by TLR7 Agonists

| Cytokine | Agonist | Concentration | Incubation Time | Fold Induction (over control) | Reference |

| IFN-α | Imiquimod | 10 µM | 24 hours | >10 | |

| TNF-α | R848 | 1 µg/mL | 6 hours | ~8 | |

| IL-6 | R848 | 1 µg/mL | 48 hours | >100 | |

| IL-12 | R848 | 1 µg/mL | 24 hours | ~5 |

Table 2: Dose-Dependent TNF-α Induction by R848 in SIM-A9 Microglial Cells

| R848 Concentration | Incubation Time | TNF-α Positive Cells (%) | Reference |

| 0.1 µg/mL | 6 hours | ~15 | |

| 1 µg/mL | 6 hours | ~35 | |

| 10 µg/mL | 6 hours | ~40 |

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay

This protocol outlines the stimulation of human PBMCs to assess cytokine production in response to a TLR7 agonist.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Human PBMCs isolated from healthy donors

-

This compound (e.g., R848)

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

Add 100 µL of the TLR7 agonist dilutions to the respective wells. Use medium alone as a negative control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 6, 24, or 48 hours).

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.

Intracellular Cytokine Staining and Flow Cytometry

This protocol details the detection of intracellular cytokines in specific immune cell subsets following stimulation with a TLR7 agonist.

Materials:

-

Stimulated PBMCs (from Protocol 1)

-

Protein transport inhibitor (e.g., Brefeldin A)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19, CD56)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-α, TNF-α)

-

Flow cytometer

Procedure:

-

During the last 4-6 hours of the PBMC stimulation (Protocol 1), add a protein transport inhibitor to the cell cultures.

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Stain for cell surface markers by incubating the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines by incubating the cells with the intracellular antibody cocktail in permeabilization buffer for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer and then resuspend in staining buffer.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Conclusion

TLR7 agonists are potent activators of the innate immune system, driving a Th1-biased immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This robust activation of innate immunity subsequently shapes the adaptive immune response, making TLR7 agonists promising candidates for various immunotherapeutic strategies. The experimental protocols and data presented in this guide provide a framework for the investigation and characterization of novel TLR7 agonists, facilitating their development for clinical applications.

References

- 1. stemcell.com [stemcell.com]

- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 3. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Early Preclinical Studies on TLR7 Agonist 5 (SA-5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for the novel Toll-like receptor 7 (TLR7) agonist, designated as TLR7 agonist 5 (SA-5). SA-5 is a liver-targeted, orally available small molecule designed to stimulate the innate immune system for potential therapeutic applications in chronic infections and oncology. The following sections detail the preclinical evaluation of SA-5 in non-human primate models, focusing on its pharmacokinetics, pharmacodynamics, and safety profile.

Core Findings from Preclinical Primate Studies

Preclinical investigations in cynomolgus monkeys have demonstrated that orally administered SA-5 induces a dose-dependent activation of the innate immune system, characterized by the production of Type I interferons (IFN) and other key cytokines. These studies identified an optimal dose that balances robust efficacy with limited systemic inflammation.

Pharmacokinetics

Following oral administration in cynomolgus monkeys, SA-5 exhibited a clear dose-dependent increase in plasma exposure. The time to reach maximum plasma concentration (Tmax) was consistently observed between 6 to 8 hours post-dosing across various dose levels.

Table 1: Pharmacokinetic Parameters of SA-5 in Cynomolgus Monkeys (Illustrative Data)

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) (Mean ± SD) | AUC (ng·h/mL) (Mean ± SD) |

| 1 | 6-8 | [Data Not Available] | [Data Not Available] |

| 3 | 6-8 | [Data Not Available] | [Data Not Available] |

| 10 | 6-8 | [Data Not Available] | [Data Not Available] |

Note: Specific quantitative values for Cmax and AUC are not publicly available and are presented here as illustrative placeholders based on descriptive findings of dose-dependency.

Pharmacodynamics: Cytokine Induction

A key pharmacodynamic effect of SA-5 is the dose-dependent induction of Type I interferons, particularly IFN-α, along with other cytokines such as Interleukin-6 (IL-6) and Interferon-gamma-inducible protein 10 (IP-10). The peak induction of these cytokines was observed to coincide with the Tmax of the compound. A dose of 3 mg/kg was identified as providing an optimal balance of robust IFN-α induction with limited systemic inflammatory responses.

Table 2: Peak Plasma Cytokine Levels Following SA-5 Administration in Cynomolgus Monkeys (Illustrative Data)

| Dose (mg/kg) | Peak IFN-α (pg/mL) (Mean ± SD) | Peak IL-6 (pg/mL) (Mean ± SD) | Peak IP-10 (pg/mL) (Mean ± SD) |

| 1 | [Low Induction] | [Low Induction] | [Low Induction] |

| 3 | [Optimal Induction] | [Moderate Induction] | [Moderate Induction] |

| 10 | [High Induction] | [High Induction] | [High Induction] |

Note: Specific quantitative values are not publicly available and are presented here as illustrative placeholders based on descriptive findings.

Safety and Tolerability

The preclinical safety evaluation of SA-5 in non-human primates involved comprehensive monitoring of hematologic and biochemical parameters, as well as flow cytometric analysis of immune cell populations. These studies indicated that SA-5 was generally well-tolerated, particularly at the optimal therapeutic dose of 3 mg/kg, which was associated with limited systemic inflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of SA-5.

Non-Human Primate (NHP) In Vivo Studies

-

Animal Model: Young and aged cynomolgus monkeys (Macaca fascicularis) were used for these studies.

-

Dosing: SA-5 was administered orally at doses ranging from 1 to 10 mg/kg.

-

Pharmacokinetic Analysis: Blood samples were collected at multiple time points post-dosing to determine the plasma concentrations of SA-5 using a validated analytical method (details not specified in available literature). Pharmacokinetic parameters, including Tmax, Cmax, and AUC, were calculated.

-

Cytokine Analysis: Plasma levels of IFN-α, IL-6, and IP-10 were quantified using enzyme-linked immunosorbent assays (ELISA) at various time points after SA-5 administration.

-

Safety Monitoring: Comprehensive safety assessments included:

-

Hematology: Complete blood counts (CBC) with differentials.

-

Serum Biochemistry: Analysis of a panel of markers for liver and kidney function, and other metabolic parameters.

-

Flow Cytometry: Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to monitor changes in major immune cell populations.

-

Immunophenotyping by Flow Cytometry

-

Sample Preparation: PBMCs were isolated from whole blood using density gradient centrifugation.

-

Antibody Staining: Cells were stained with a panel of fluorescently-labeled monoclonal antibodies against various cell surface markers to identify and quantify different immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, and dendritic cells). Specific antibody clones and fluorochromes used were not detailed in the available literature.

-

Data Acquisition and Analysis: Stained cells were analyzed on a multi-color flow cytometer. Gating strategies were employed to identify specific cell populations and assess the expression of activation markers.

Gene Expression Analysis of Interferon-Stimulated Genes (ISGs)

-

RNA Isolation: Total RNA was extracted from PBMCs collected at different time points.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific ISGs were quantified by qRT-PCR using gene-specific primers and probes. The relative expression of target genes was normalized to a housekeeping gene.

Visualizations

TLR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TLR7.

Caption: TLR7 Signaling Pathway initiated by SA-5.

Experimental Workflow for Preclinical Evaluation of SA-5

The following diagram outlines the general workflow for the preclinical assessment of SA-5 in non-human primates.

Caption: Preclinical evaluation workflow for SA-5.

Conclusion

The early preclinical data for the oral TLR7 agonist SA-5 are promising, demonstrating a favorable pharmacokinetic profile and potent, dose-dependent immunomodulatory activity in non-human primates. The identification of a 3 mg/kg dose that provides an optimal balance of efficacy and safety is a critical step in its development pathway. Further studies will be necessary to fully elucidate its therapeutic potential and to translate these findings into clinical applications for chronic infections and cancer.

The Core of Innate Immunity: A Technical Guide to the TLR7 Agonist Signaling Pathway and its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Toll-like receptor 7 (TLR7) agonist signaling pathway, a critical component of the innate immune system. This document details the molecular cascade initiated by TLR7 activation, its downstream cellular effects, and methodologies for its investigation, serving as a vital resource for professionals in immunology and drug development.

Introduction to TLR7 Signaling

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor (PRR) that plays a pivotal role in the detection of single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Its activation by natural ligands or synthetic agonists, such as imidazoquinoline compounds like R848 and imiquimod, triggers a potent immune response characterized by the production of type I interferons (IFNs) and pro-inflammatory cytokines.[3][4] This response is crucial for antiviral defense and has significant implications for the development of vaccines, immunotherapies, and treatments for autoimmune diseases where TLR7 signaling is often dysregulated.

The TLR7 Signaling Cascade: A MyD88-Dependent Pathway

Upon binding of an agonist, TLR7 undergoes dimerization, initiating a downstream signaling cascade that is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). This pathway can be broadly divided into two major branches leading to the activation of Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).

The key molecular events are as follows:

-

Recruitment of MyD88: Ligand-activated TLR7 recruits MyD88 to its Toll-interleukin 1 receptor (TIR) domain.

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: Activated TRAF6, in conjunction with other molecules, leads to the activation of TGF-β-activated kinase 1 (TAK1).

-

Bifurcation of the Pathway:

-

NF-κB Activation: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes.

-

IRF7 Activation: The MyD88/IRAK/TRAF6 complex also leads to the activation of IRF7, a master regulator of type I IFN production. This can occur through several proposed mechanisms, including direct interaction with MyD88 and phosphorylation by kinases such as IRAK1 and IKKα. Activated IRF7 dimerizes and translocates to the nucleus to drive the transcription of type I IFN genes, primarily IFN-α and IFN-β.

-

Downstream Effects of TLR7 Activation

The activation of IRF7 and NF-κB transcription factors culminates in a robust and multifaceted immune response.

Production of Type I Interferons

Plasmacytoid dendritic cells (pDCs) are the primary producers of type I IFNs in response to TLR7 agonists. The secreted IFN-α and IFN-β act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various immune cells. This initiates a positive feedback loop, amplifying the IFN response and inducing the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

Secretion of Pro-inflammatory Cytokines

The NF-κB branch of the TLR7 pathway drives the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. These cytokines contribute to the recruitment and activation of other immune cells, such as T cells, NK cells, and macrophages, to the site of infection or inflammation.

Activation and Maturation of Antigen-Presenting Cells (APCs)

TLR7 agonists promote the maturation of dendritic cells (DCs), leading to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules. This enhances their ability to present antigens to T cells, thus bridging the innate and adaptive immune responses.

Quantitative Analysis of Downstream Effects

The following table summarizes representative quantitative data on cytokine production following stimulation with the TLR7 agonist R848.

| Cell Type | Stimulus | Cytokine | Concentration (pg/mL) | Fold Change (vs. Unstimulated) | Reference |

| Human PBMCs | R848 (5 µg/mL) | IFN-α | ~2000 | >100 | |

| Human pDCs | R848 (5 µg/mL) | IFN-α | ~1500 - 2000 | Not specified | |

| Murine Splenic B cells | R848 (1 µg/mL) | IL-6 | ~4000 | ~40 | |

| Murine Splenic B cells | R848 (1 µg/mL) | IL-10 | ~200 | ~10 | |

| Murine Splenic DCs | R848 (1 µg/mL) | IL-6 | ~1500 | ~75 | |

| Murine Splenic DCs | R848 (1 µg/mL) | IL-12p40 | ~1200 | ~60 |

Note: The exact quantitative values can vary significantly depending on the specific experimental conditions, including cell donor variability, agonist concentration, and incubation time.

Experimental Protocols for Studying TLR7 Signaling

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the general procedure for stimulating human PBMCs with a TLR7 agonist to induce cytokine production.

-

Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Stimulation: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Add the TLR7 agonist R848 to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the specific cytokine being measured.

-

Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-α Measurement

This protocol outlines the steps for quantifying IFN-α in cell culture supernatants.

-

Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for human IFN-α overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add diluted standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IFN-α. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IFN-α in the samples.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification of specific cell populations producing cytokines.

-

Cell Stimulation: Stimulate PBMCs as described in section 5.1. In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to cause intracellular accumulation of cytokines.

-

Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD14, CD19, CD56) to identify different immune cell subsets.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., IFN-α, TNF-α).

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of specific cell populations positive for the cytokine of interest.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

-

Cell Line: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. These cells may also be engineered to express TLR7.

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Stimulation: Stimulate the cells with a TLR7 agonist (e.g., R848) for 6-16 hours.

-

Cell Lysis: Lyse the cells using a luciferase lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of NF-κB activation.

Conclusion

The TLR7 signaling pathway is a fundamental mechanism of innate immunity, providing a first line of defense against viral pathogens. A thorough understanding of this pathway, from the initial recognition of ssRNA to the downstream production of interferons and cytokines, is essential for the development of novel therapeutics and vaccine adjuvants. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate and modulate this critical immune signaling cascade.

References

- 1. Type I interferon dependence of plasmacytoid dendritic cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]

A Technical Guide to the Cellular Targets of TLR7 Agonist 5

Abstract

Toll-like receptor 7 (TLR7) agonists are a class of synthetic small molecules that activate the innate immune system, showing significant promise as therapeutic agents in oncology and virology. This technical guide provides an in-depth analysis of the cellular targets of a representative compound, TLR7 agonist 5. We will delineate the primary immune cells targeted by this agonist, detail the downstream signaling cascades, present quantitative data on its activity, and provide comprehensive experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of innate immune activation.

Introduction to Toll-Like Receptor 7

Toll-like receptors (TLRs) are a class of pattern recognition receptors that serve as a crucial bridge between the innate and adaptive immune systems.[1][2] They are the immune system's first line of defense, recognizing conserved molecular patterns from microbes or endogenous danger signals.[2][3] To date, ten functional TLRs have been identified in humans.[4] These receptors can be categorized based on their cellular location: TLRs 1, 2, 4, 5, and 6 are located on the cell surface, while TLRs 3, 7, 8, and 9 are expressed within the endosomal compartments of cells.

TLR7 is an endosomal receptor that naturally recognizes single-stranded RNA (ssRNA) from viruses. Upon binding its ligand, TLR7 initiates a potent immune response characterized by the production of type I interferons (IFN) and other pro-inflammatory cytokines. This powerful immune-stimulating action has led to the development of small synthetic molecule agonists, such as Imiquimod, which has been approved for treating skin cancers. These agonists are being actively investigated for systemic use in cancer therapy and as vaccine adjuvants.

Primary Cellular Targets of TLR7 Agonists

The therapeutic effects of TLR7 agonists are dictated by their activity on specific immune cell populations that express the receptor. The expression of TLR7 is not ubiquitous, but rather restricted to defined subtypes of immune cells.

The primary cellular targets include:

-

Plasmacytoid Dendritic Cells (pDCs): These are the most potent producers of type I IFN and are considered the main target cells for TLR7 agonists. TLR7 activation in pDCs is a critical first step in generating an anti-viral or anti-tumor response.

-

B Cells: TLR7 is functionally expressed in B cells, and its activation can play a role in B cell responses during chronic infections and enhance humoral immunity.

-

Monocytes and Macrophages: These myeloid cells express TLR7 and, upon activation, produce pro-inflammatory cytokines.

-

Myeloid Dendritic Cells (mDCs): TLR7 is expressed to a lesser extent in mDCs compared to pDCs.

The selective activation of these antigen-presenting cells (APCs) is fundamental to how TLR7 agonists bridge the innate response to a durable, adaptive anti-tumor immunity.

Molecular Mechanism of Action: The TLR7 Signaling Pathway

Upon entering the endosome of a target cell, this compound binds to the TLR7 receptor. This engagement initiates a well-defined intracellular signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

The key steps in the pathway are as follows:

-

Recruitment of MyD88: Ligand-bound TLR7 recruits MyD88 to its Toll/IL-1 receptor (TIR) domain.

-

IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6).

-

Pathway Bifurcation: From TRAF6, the signal bifurcates into two major downstream branches:

-

NF-κB Activation: This pathway leads to the nuclear translocation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.

-

IRF7 Activation: A separate complex activates Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production. Activated IRF7 translocates to the nucleus and induces the transcription of IFN-α and IFN-β.

-

Quantitative Analysis of TLR7 Agonist Activity

The potency and selectivity of a TLR7 agonist are critical parameters for its therapeutic development. These are typically quantified by determining the half-maximal effective concentration (EC₅₀) in cell-based reporter assays and measuring the profile of induced cytokines.

Table 1: Potency (EC₅₀) of Various TLR7 Agonists

| Compound | Target | Assay System | EC₅₀ Value | Selectivity vs. TLR8 | Citation(s) |

| This compound (IIb-11) | Human TLR7 | Not Specified | ~4 nM | Not Specified | |

| Compound 5 (amine) | Human TLR7 | Reporter Assay | Potent (6x vs predecessor) | >5 µM (No activation) | |

| DSP-0509 | Human TLR7 | NF-κB Reporter Assay | 515 nM | Not Specified | |

| DSP-0509 | Mouse TLR7 | NF-κB Reporter Assay | 33 nM | Not Specified | |

| Compound [I] (BMS) | Human TLR7 | Not Specified | 21 nM | >5000 nM | |

| Compound [I] (BMS) | Mouse TLR7 | Not Specified | 94 nM | >5000 nM | |

| Gardiquimod | Human TLR7 | Reporter Assay | 3,649 nM | ~5.6-fold (20,550 nM) |

Table 2: Cytokine Induction Profile of Novel TLR7 Agonists

| Agonist Class | Cell System | Induced Cytokines | Citation(s) |

| Pyrazolopyrimidine Core | Human & Mouse Whole Blood | IL-6, IL-1β, IL-10, TNF-α, IFN-α, IP-10 | |

| Pyrimidine Scaffold (DSP-0509) | Human pDCs | IFN-α | |

| Imidazoquinoline | Human PBMCs | IFN-α |

Experimental Protocols for Target Validation

Validating the cellular targets and mechanism of action of this compound requires a series of well-defined in vitro and in vivo experiments.

TLR7 Reporter Gene Assay

This assay quantifies the ability of a compound to activate the TLR7 signaling pathway.

-

Cells: HEK-Blue™ hTLR7 cells (InvivoGen), which are HEK293 cells stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

-

Protocol:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Add the compound dilutions to the cells. Include a positive control (e.g., Imiquimod) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect 20 µL of supernatant from each well and transfer to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) and incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Plot the OD values against the compound concentration and use a non-linear regression model to calculate the EC₅₀ value.

-

Cytokine Induction in Human PBMCs

This protocol measures the primary functional output of TLR7 activation in a mixed population of human immune cells.

-

Materials: Ficoll-Paque PLUS (GE Healthcare), RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies), Human IFN-α ELISA Kit (e.g., from Thermo Fisher Scientific).

-

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Add this compound at various concentrations to the wells.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Downstream Immunological Consequences and Therapeutic Rationale

The initial activation of a limited set of APCs by this compound triggers a cascade of immunological events that culminates in a broad, systemic anti-tumor response.

The activation of pDCs and the subsequent release of IFN-α are central to this cascade. IFN-α acts on other immune cells, leading to:

-

Enhanced DC Maturation: Dendritic cells acquire improved antigen-presenting capacity.

-

NK Cell Activation: Natural Killer (NK) cells are stimulated, increasing their cytotoxic activity against tumor cells.

-

Priming of Adaptive Immunity: The activated APCs migrate to lymph nodes and present tumor antigens to T cells, leading to the generation of antigen-specific cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells.

This mechanism provides a strong rationale for using TLR7 agonists to turn immunologically "cold" tumors (lacking immune infiltration) into "hot" tumors that are responsive to other immunotherapies like checkpoint inhibitors.

Conclusion

This compound and related molecules represent a potent class of immunomodulators with a clear mechanism of action. Their primary cellular targets are key antigen-presenting cells, most notably plasmacytoid dendritic cells. By selectively activating the MyD88-dependent signaling pathway within these cells, TLR7 agonists trigger a robust type I interferon and pro-inflammatory cytokine response. This initial innate activation serves as a critical link to a broader, durable adaptive immune response, providing a strong therapeutic rationale for their use in cancer immunotherapy, often in combination with other agents like immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued development and characterization of this promising therapeutic class.

References

- 1. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. TLR Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

In vitro characterization of TLR7 agonist 5 activity

An In-Depth Technical Guide to the In Vitro Characterization of TLR7 Agonist 5 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a novel Toll-like Receptor 7 (TLR7) agonist, herein referred to as Agonist 5. This document details the molecule's activity, the experimental protocols used for its characterization, and the underlying signaling pathways it activates.

Introduction to Toll-like Receptor 7 (TLR7)

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1][2] Primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, TLR7 recognizes single-stranded RNA (ssRNA) from viruses, triggering a potent antiviral immune response.[1][3] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn helps to modulate the adaptive immune response.[4] Small molecule agonists of TLR7, such as Agonist 5, are being explored for their therapeutic potential as vaccine adjuvants and for use in immuno-oncology.

Agonist 5 is a novel, selective small-molecule TLR7 agonist. It is characterized by its potent receptor activity and high selectivity for TLR7 over other TLRs, including the closely related TLR8. One such prototypical amine-containing agonist, referred to as compound 5, demonstrated a significant increase in potency in human TLR7 reporter assays and complete selectivity against TLR8.

Quantitative In Vitro Activity of this compound

The biological activity of this compound has been quantified using various in vitro assays. The data below is a synthesis from studies on potent and selective TLR7 agonists, including specific compounds designated as "compound 5".

Table 1: Receptor Activity and Selectivity of this compound

| Assay Target | Species | EC50 Value (nM) | Selectivity vs. TLR8 | Reference |

| TLR7 | Human | 5.2 - 7 | >960-fold | |

| TLR7 | Mouse | 33 - 48.2 | N/A | |

| TLR8 | Human | >5000 | N/A |

EC50 (Half-maximal effective concentration) values represent the concentration of the agonist required to elicit 50% of the maximum response.

Table 2: In Vitro Cytokine Induction Profile of this compound

| Cell Type | Species | Cytokine Induced | Induction Level | Reference |

| Whole Blood | Human | IL-6, TNFα, IFNα, IP-10 | Potent Induction | |

| Whole Blood | Mouse | IL-6, TNFα, IFNα, IP-10 | Potent Induction | |

| PBMCs | Human | IL-6, IFNα1 | Dose-dependent increase | |

| BMDMs | Mouse | TNFα, IL-6, IL-12 | Dose-dependent increase |

PBMCs: Peripheral Blood Mononuclear Cells; BMDMs: Bone Marrow-Derived Macrophages.

TLR7 Signaling Pathway

Activation of TLR7 by Agonist 5 occurs within the endosome of immune cells. This binding event initiates a MyD88-dependent signaling pathway, which is the central pathway for most TLRs, excluding TLR3. This cascade leads to the activation of key transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7), resulting in the expression of pro-inflammatory cytokines and type I interferons.

Caption: MyD88-dependent signaling pathway activated by this compound.

Experimental Protocols for In Vitro Characterization

Detailed methodologies are crucial for the accurate assessment of TLR7 agonist activity. Below are protocols for key in vitro experiments.

TLR7 Reporter Gene Assay

This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Line: HEK-Blue™ hTLR7 cells (or other suitable reporter cell lines expressing human or mouse TLR7).

-

Principle: These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene. Upon TLR7 activation, the NF-κB pathway is triggered, leading to the production and secretion of SEAP, which can be quantified colorimetrically.

-

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Agonist Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a positive control (e.g., Gardiquimod) and a negative control (vehicle).

-

Stimulation: Add the diluted agonist and controls to the cells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Transfer 20 µL of supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ solution (or similar SEAP detection reagent).

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the EC50 value by plotting the OD values against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.

-

Cytokine Quantification in Human PBMCs

This protocol measures the induction of cytokines in primary human immune cells, providing a physiologically relevant assessment of the agonist's activity.

-

Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Protocol:

-

Cell Seeding: Seed 2 x 10⁶ PBMCs/mL in a 96-well plate.

-

Stimulation: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Plot cytokine concentrations against agonist concentrations to determine the dose-response relationship.

-

Myeloid Cell Activation Assay

This assay uses flow cytometry to measure the upregulation of activation markers on the surface of myeloid cells following stimulation with the TLR7 agonist.

-

Cells: Mouse bone marrow-derived macrophages (mBMDMs) or human monocyte-derived dendritic cells.

-

Protocol:

-

Cell Culture: Culture mBMDMs or dendritic cells as per standard protocols.

-

Stimulation: Treat the cells with this compound at various concentrations for 24 hours.

-

Cell Staining:

-

Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain the cells with fluorescently-conjugated antibodies against surface markers of activation, such as CD86 and PD-L1.

-

Include appropriate isotype controls.

-

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker to quantify the level of myeloid cell activation.

-

In Vitro Characterization Workflow

The overall process for characterizing a novel TLR7 agonist involves a logical progression of experiments, from initial screening to detailed functional analysis.

Caption: A streamlined workflow for the in vitro characterization of TLR7 agonists.

References

- 1. scbt.com [scbt.com]

- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Docking of TLR7 Agonist 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies concerning the Toll-like Receptor 7 (TLR7) agonist, designated as compound 5. Toll-like receptors (TLRs) are critical players in the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response.[1][2][3] Specifically, TLR7, located within the endosomes of immune cells like B cells and plasmacytoid dendritic cells (pDCs), recognizes single-stranded RNA (ssRNA) from viruses.[2][4] Its activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and pro-inflammatory cytokines, making it a significant target for the development of vaccine adjuvants, antiviral agents, and cancer immunotherapies.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule ligand and a protein's binding site at an atomic level. This guide will detail the TLR7 signaling pathway, present quantitative data for TLR7 agonist 5, outline relevant experimental protocols, and visualize key processes through detailed diagrams.

The TLR7 Signaling Pathway

TLR7 activation initiates a well-defined intracellular signaling cascade. Located in the endosomal membrane, TLR7 signals exclusively through the Myeloid differentiation primary response 88 (MyD88) adaptor protein. Upon ligand binding, TLR7 dimerizes, leading to the recruitment of MyD88. This forms a complex known as the "Myddosome" with IRAK4 and IRAK1. IRAK4 phosphorylates IRAK1, which then interacts with TRAF6, an E3 ubiquitin ligase. Activated TRAF6 subsequently activates the TAK1 complex, which in turn leads to the activation of two major downstream pathways: the NF-κB pathway and the MAPK pathway. These pathways drive the expression of pro-inflammatory cytokines. In specialized cells like pDCs, MyD88 also forms a complex with IRF7, leading to its phosphorylation and translocation to the nucleus to regulate the expression of type I interferons.

Molecular Docking Profile of this compound

A specific imidazoquinoline derivative, referred to as compound 5, has been identified as a potent TLR7 agonist. This compound features a cyclobutyl benzylamine group and demonstrates significant potency in activating the human TLR7 receptor. However, it was found to have low metabolic stability, with studies indicating oxidative metabolism leading to the dealkylation of the cyclobutyl amine group.

Docking studies performed with a published TLR7 structure revealed that the pendant amine portion of compound 5 is oriented towards the solvent-exposed region of the binding pocket. This orientation makes the site amenable to modification. Further docking studies on related analogs suggest that for TLR7 activity, the nitrogen at position N-4 must be protonated under the acidic conditions of the lysosome to facilitate a critical hydrogen bonding interaction with the Asp555 residue of the receptor.

Data Presentation: In Vitro Activity of TLR7 Agonists

The following table summarizes the reported in vitro activity and selectivity for compound 5 and other notable TLR7 agonists.

| Compound Name/ID | Receptor Target | Potency (EC50/IC50) | Selectivity Profile | Reference |

| Compound 5 | Human TLR7 | Potent (6x higher than Cmpd 4) | Selective vs. TLR8 (no activation up to 5 µM) | |

| Compound 5 | Mouse TLR7 | 2-fold less potent than Cmpd 4 | N/A | |

| SM-360320 (CL087) | Human TLR7 | EC50 = 0.14 µM (for IFNα induction) | TLR7 agonist | |

| Gardiquimod (GDQ) | Human TLR7 | EC50 = 4 µM | Known TLR7 agonist | |

| BMS Compound [I] | Human TLR7 | EC50 = 7 nM | >700-fold selective over TLR8 (EC50 > 5000 nM) | |

| BMS Compound [I] | Mouse TLR7 | EC50 = 5 nM | N/A | |

| C2 Dimer (75) | Human TLR7/8 | IC50 = 3.1 µM (TLR7), 3.2 µM (TLR8) | Dual Antagonist |

Experimental Protocols

Generalized Molecular Docking Workflow

Molecular docking studies are essential for predicting the binding conformation of a ligand within a protein's active site. The process involves several key steps, from preparing the target and ligand structures to analyzing the final docked poses.

Methodology Detail:

-

Target Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., human TLR7) is typically obtained from a public repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges). The specific PDB ID used for TLR7 in some studies is 5ZSF.

-

Ligand Preparation : The 3D structure of the ligand (e.g., compound 5) is generated. This involves optimizing the geometry and assigning charges. For flexible ligands, multiple low-energy conformations may be generated.

-

Binding Site Identification : The active site for docking is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or through computational binding site prediction tools. For TLR7, the binding site is known to involve key residues such as Asp555. A grid box is then generated around this site to define the search space for the docking algorithm.

-

Docking Calculation : A docking program (e.g., AutoDock, GOLD, DockThor) is used to systematically sample different orientations and conformations ("poses") of the ligand within the defined binding site.

-

Scoring and Analysis : Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The poses are then ranked based on their scores. The top-ranked poses are visually inspected to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the protein's active site residues.

Protocol: In Vitro TLR7 Reporter Assay

To validate the functional activity of a potential TLR7 agonist identified through docking, an in vitro reporter assay is commonly employed. These assays provide quantitative data on receptor activation.

Principle : This assay utilizes a cell line (e.g., HEK293 cells) that has been engineered to express the human TLR7 receptor. These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway.

Methodology :

-

Cell Culture : HEK-Blue™ TLR7 cells are cultured according to the manufacturer's specifications.

-

Stimulation : Cells are seeded into 96-well plates and incubated with varying concentrations of the test compound (e.g., compound 5). A known TLR7 agonist (e.g., R848 or Gardiquimod) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation : The plates are incubated for a set period (e.g., 18-24 hours) to allow for TLR7 activation and subsequent reporter gene expression.

-

Detection : After incubation, the cell supernatant is collected. A detection reagent specific to the reporter enzyme (e.g., a colorimetric substrate for SEAP) is added.

-

Quantification : The signal (e.g., color change) is measured using a plate reader. The intensity of the signal is directly proportional to the level of NF-κB activation and, therefore, TLR7 agonism.

-

Data Analysis : The results are plotted as a dose-response curve, from which potency values like the half-maximal effective concentration (EC50) can be calculated.

Structure-Activity Relationship (SAR) and Design Logic

The docking studies of compound 5 and its analogs provided key insights into its structure-activity relationship, guiding further drug design efforts.

The initial findings for compound 5 showed it was a potent but metabolically unstable molecule. The molecular docking results were crucial, as they indicated the metabolically liable amine group was in a solvent-facing part of the binding pocket. This suggested that the group could be modified to improve metabolic properties without disrupting the core interactions necessary for receptor activation. Subsequent replacement of the cyclobutyl amine with less lipophilic amines led to compounds with improved metabolic stability, albeit with some reduction in TLR7 potency, validating the structure-based design hypothesis.

Conclusion

The molecular docking analysis of this compound provides a clear example of the power of computational methods in modern drug discovery. These studies not only explained the structural basis for its high potency, highlighting a key hydrogen bond interaction with Asp555, but also rationalized its metabolic instability. By visualizing the binding pose, researchers were able to formulate a successful strategy to modify the compound, improving its drug-like properties. This integrated approach, combining computational modeling with in vitro validation, is fundamental to efficiently designing novel and selective TLR7 agonists for therapeutic applications.

References

Harnessing Innate Immunity: A Technical Guide to TLR7 Agonist-Mediated Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Toll-like receptor 7 (TLR7) agonists in the induction of type I interferons (IFNs), key cytokines in antiviral and antitumor immunity. This document outlines the core signaling pathways, presents quantitative data on the efficacy of specific TLR7 agonists, and provides detailed experimental protocols for assessing their activity.

The TLR7 Signaling Pathway and Type I Interferon Induction

Toll-like receptor 7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1][2][3] Upon ligand binding, TLR7 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and other proinflammatory cytokines.[4][5] This process is predominantly mediated by plasmacytoid dendritic cells (pDCs), which are specialized in the rapid and massive secretion of type I IFNs.

The signaling cascade begins with the recruitment of the adaptor protein MyD88 to the activated TLR7 receptor within the endosome. This leads to the formation of a complex involving IRAK (IL-1R-associated kinase) family members, particularly IRAK-4 and IRAK-1. Subsequent signaling events lead to the activation of two distinct downstream pathways: one leading to the production of proinflammatory cytokines via NF-κB, and another culminating in the production of type I IFNs through the activation of interferon regulatory factor 7 (IRF7). The IRF7-dependent pathway is crucial for the robust induction of IFN-α and IFN-β.

A positive feedback loop exists where the initial type I IFNs produced can signal through the type I IFN receptor (IFNAR) on pDCs and other cells. This signaling further enhances the expression and activation of IRF7, amplifying the production of type I IFNs.

Quantitative Analysis of TLR7 Agonists

The potency and efficacy of TLR7 agonists in inducing type I interferons can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for representative TLR7 agonists.

Table 1: In Vitro Potency of TLR7 Agonists

| TLR7 Agonist | Cell Type | Assay | Parameter | Value | Reference |

| Compound [I] | Human TLR7-expressing cells | Reporter Assay | EC50 | 7 nM | |

| Compound [I] | Mouse TLR7-expressing cells | Reporter Assay | EC50 | 5 nM | |

| Vesatolimod (GS-9620) | Not Specified | Not Specified | Not Specified | Not Specified | |

| R848 (Resiquimod) | Human PBMCs | IFN-α Production | Stimulation Conc. | 5 µg/mL | |

| CL087 | Human PBMCs | IFN-α Production | Stimulation Conc. | 5 µM | |

| IT1t | Human pDCs | IFN-α Inhibition | Ki | 0.41 ± 0.07 nM |

Table 2: In Vivo Cytokine Induction by a Novel TLR7 Agonist

| TLR7 Agonist | Animal Model | Cytokines Induced | Route of Administration | Observations | Reference |

| Compound [I] | Balb/c mice | IFN-α, IFN-β, IP-10, IL-6, TNF-α | Single dose | Significant secretion of cytokines | |

| Compound 20 | Balb/c mice | IFN-α, TNF-α | Intravenous | Dose-dependent induction of IFN-α |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TLR7 agonist activity. The following sections provide protocols for key experiments cited in the literature.

This protocol is designed to measure the production of IFN-α and other cytokines from human PBMCs following stimulation with a TLR7 agonist.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

TLR7 agonist (e.g., R848 at 1 µg/mL or 5 µg/mL)

-

Brefeldin A

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Human whole blood from healthy donors

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 106 cells/mL.

-

Stimulation: Plate 200 µL of the cell suspension per well in a 96-well plate. Add the TLR7 agonist to the desired final concentration. For a negative control, add an equivalent volume of vehicle (e.g., DMSO or PBS).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. For intracellular cytokine analysis, add Brefeldin A for the final 4-5 hours of a 5-hour total stimulation to inhibit protein secretion. For analysis of secreted cytokines, incubate for 24-48 hours.

-

Sample Collection:

-

For Secreted Cytokines: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA or multiplex bead array.

-

For Intracellular Cytokines: After incubation, harvest the cells for intracellular cytokine staining and flow cytometry analysis.

-

This protocol allows for the identification of specific cell populations producing IFN-α.

Materials:

-